molecular formula C24H29N3O4 B2561464 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one CAS No. 2320575-50-4

2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one

Cat. No. B2561464
M. Wt: 423.513
InChI Key: NMKRWEIECFVCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C24H29N3O4 and its molecular weight is 423.513. The purity is usually 95%.
The exact mass of the compound 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and characterization of complex organic compounds, including those with piperidine and benzo[d]dioxin moieties, are crucial for developing new materials and pharmaceuticals. For example, a study on the synthesis of 1-(4-(6-Fluorobenzo [d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone explored click chemistry for yield improvement and detailed spectroscopic characterization to confirm structural integrity (Govindhan et al., 2017). Such research underlines the importance of innovative synthetic routes and rigorous analysis in developing compounds with potential biological applications.

Molecular Docking and Biological Activity

Molecular docking studies are instrumental in predicting the interaction between newly synthesized molecules and biological targets. This computational approach aids in understanding the pharmacokinetic nature of compounds and guides further biological application. For instance, the binding analysis between a newly synthesized molecule and human serum albumin, as described by Govindhan et al. (2017), demonstrates how molecular docking can reveal insights into new molecules' carrier protein interactions.

Development of Antihypertensive Agents

Research into piperidine derivatives with a quinazoline ring system as potential antihypertensive agents highlights the therapeutic applications of complex organic molecules (Takai et al., 1986). Such studies are pivotal in identifying novel compounds that could lead to new treatments for cardiovascular diseases.

Advanced Drug Metabolism Studies

Understanding the metabolism of drugs is crucial for their development and efficacy. The study on the metabolism of (R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol (TBPT) to its metabolites using in vitro and physiologically based pharmacokinetic modeling is an excellent example of how complex organic molecules are investigated to predict their behavior in human bodies (Obach et al., 2018).

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c28-24(14-19-16-29-21-7-3-4-8-22(21)31-19)27-11-9-17(10-12-27)15-30-23-13-18-5-1-2-6-20(18)25-26-23/h3-4,7-8,13,17,19H,1-2,5-6,9-12,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKRWEIECFVCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one

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